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Compound of Interest

Compound Name: Fura-5F AM

Cat. No.: B15554501 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and applications of Fura-5F
AM, a ratiometric fluorescent indicator for the quantitative measurement of intracellular calcium.

Fura-5F is a valuable tool for researchers in various fields, including neuroscience, cell

signaling, and drug discovery, enabling the precise monitoring of calcium dynamics in living

cells.

Core Principle of Fura-5F AM in Calcium
Measurement
Fura-5F AM (acetoxymethyl ester) is a cell-permeant derivative of the calcium indicator Fura-

5F. Its utility in measuring intracellular calcium ([Ca²⁺]i) is based on a multi-step process that

culminates in a ratiometric fluorescence signal directly proportional to the concentration of free

calcium ions within the cell.

The fundamental principle involves three key stages:

Cell Loading: The AM ester form of Fura-5F is lipophilic, allowing it to passively diffuse

across the cell membrane into the cytoplasm.[1][2]

Intracellular Hydrolysis: Once inside the cell, ubiquitous intracellular esterases cleave the AM

ester groups. This enzymatic action transforms the molecule into its active, cell-impermeant
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form, Fura-5F, which is a polyanionic carboxylic acid. This process effectively traps the

indicator within the cytosol.[2]

Ratiometric Calcium Detection: The trapped Fura-5F is a dual-excitation fluorescent

indicator. Upon binding to Ca²⁺, its fluorescence excitation spectrum undergoes a significant

shift. Specifically, the excitation maximum shifts from approximately 363 nm in the Ca²⁺-free

state to around 335 nm when saturated with Ca²⁺.[3] The fluorescence emission, however,

remains relatively constant at about 510 nm. By measuring the ratio of the fluorescence

intensity emitted at 510 nm when the dye is excited at 340 nm and 380 nm, a quantitative

measure of the intracellular calcium concentration can be determined.[4] This ratiometric

approach provides a robust measurement that is largely independent of variables such as

dye concentration, cell thickness, and photobleaching.[2][5]
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Figure 1. Principle of Fura-5F AM cell loading and activation.

Quantitative Data Presentation
Fura-5F is a derivative of Fura-2, offering a lower affinity for calcium, which can be

advantageous for studying higher calcium concentrations.[6] The key quantitative parameters

of Fura-5F and its parent compound Fura-2 are summarized below for comparison.

Parameter Fura-5F Fura-2 Reference(s)

Dissociation Constant

(Kd) for Ca²⁺
~400 nM ~140-145 nM [6][7]

Excitation Maximum

(λex), Ca²⁺-free
~363 nm ~363 nm [3][4]

Excitation Maximum

(λex), Ca²⁺-bound
~335 nm ~335 nm [3][4]

Emission Maximum

(λem)
~510-512 nm ~510-512 nm [3]

Experimental Protocols
The following protocols provide a general framework for using Fura-5F AM to measure

intracellular calcium. It is crucial to optimize these protocols for specific cell types and

experimental conditions.

General Cell Loading Protocol for Adherent Cells
This protocol is adapted from standard procedures for Fura-2 AM and is applicable to Fura-5F
AM.[8][9]

Reagent Preparation:

Prepare a 1-5 mM stock solution of Fura-5F AM in high-quality, anhydrous DMSO.

Prepare a 20% (w/v) stock solution of Pluronic® F-127 in DMSO. Pluronic® F-127 is a

non-ionic surfactant that aids in the dispersion of the AM ester in aqueous media.[2]
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Prepare a suitable physiological buffer, such as Hanks' Balanced Salt Solution (HBSS) or

a HEPES-buffered saline, with pH adjusted to 7.2-7.4.

Loading Solution Preparation:

For a final loading concentration of 1-5 µM Fura-5F AM, dilute the DMSO stock solution

into the physiological buffer.

To facilitate solubilization, first mix the Fura-5F AM stock solution with an equal volume of

the 20% Pluronic® F-127 stock solution before diluting in the buffer. The final

concentration of Pluronic® F-127 should be around 0.02-0.04%.[10]

Optional: To reduce dye leakage from the cells, the organic anion transport inhibitor

probenecid can be added to the loading and imaging buffers at a final concentration of 1-

2.5 mM.[8]

Cell Loading:

Grow cells to 70-90% confluency on glass coverslips or in imaging-compatible

microplates.

Aspirate the culture medium and wash the cells once with the physiological buffer.

Add the Fura-5F AM loading solution to the cells and incubate for 30-60 minutes at room

temperature or 37°C in the dark. Incubation at lower temperatures can sometimes reduce

compartmentalization of the dye into organelles.[8]

De-esterification and Imaging:

After incubation, wash the cells twice with the physiological buffer (containing probenecid,

if used) to remove extracellular dye.

Incubate the cells for an additional 30 minutes in fresh buffer to allow for complete de-

esterification of the intracellular Fura-5F AM.[2][8]

The cells are now ready for imaging on a fluorescence microscope or plate reader

equipped for ratiometric measurements with excitation at approximately 340 nm and 380

nm, and emission detection around 510 nm.[5]
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Figure 2. Experimental workflow for Fura-5F AM loading and imaging.
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Protocol for Measuring Store-Operated Calcium Entry
(SOCE)
Fura-5F is well-suited for studying signaling pathways like Store-Operated Calcium Entry

(SOCE), where a rise in intracellular calcium follows the depletion of endoplasmic reticulum

(ER) calcium stores.[6]

Cell Loading: Load cells with Fura-5F AM as described in the general protocol (Section 3.1).

Experimental Setup:

Mount the coverslip with loaded cells onto a perfusion chamber on the microscope stage.

Begin perfusion with a Ca²⁺-free physiological buffer.

ER Store Depletion:

To deplete the ER calcium stores, perfuse the cells with the Ca²⁺-free buffer containing a

SERCA (Sarco/Endoplasmic Reticulum Ca²⁺-ATPase) pump inhibitor, such as

thapsigargin (1-2 µM).

This will induce a transient increase in cytosolic Ca²⁺ due to the leakage of Ca²⁺ from the

ER. Monitor the Fura-5F ratio until it returns to a stable baseline.[11]

Activation of SOCE:

Once the ER stores are depleted and the cytosolic Ca²⁺ has stabilized, switch the

perfusion to a physiological buffer containing a normal concentration of extracellular Ca²⁺

(e.g., 1-2 mM).

The reintroduction of extracellular Ca²⁺ will trigger a robust and sustained increase in the

Fura-5F ratio, which represents the influx of Ca²⁺ through store-operated channels.[11]

Data Acquisition and Analysis:

Record the fluorescence intensities at 340 nm and 380 nm excitation throughout the

experiment.
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Calculate the 340/380 nm ratio to quantify the changes in intracellular calcium

concentration during store depletion and SOCE activation.

Signaling Pathway Visualization: Store-Operated
Calcium Entry
The following diagram illustrates the key steps in the SOCE pathway that can be monitored

using Fura-5F.
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Figure 3. Signaling pathway of Store-Operated Calcium Entry (SOCE).

Troubleshooting and Considerations
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Incomplete Hydrolysis: Incomplete cleavage of the AM esters can lead to an underestimation

of intracellular Ca²⁺ levels. Ensure a sufficient de-esterification period after loading.[2]

Dye Compartmentalization: Fura dyes can sometimes accumulate in organelles. Loading at

lower temperatures may mitigate this issue.[8]

Dye Leakage: The use of probenecid can help reduce the extrusion of the active dye from

the cells.[8]

Phototoxicity: Minimize exposure of cells to the UV excitation light to prevent phototoxicity

and photobleaching. Use neutral density filters to reduce illumination intensity.[1]

Calibration: For absolute quantification of [Ca²⁺]i, calibration of the Fura-5F signal is

necessary. This typically involves determining the minimum (Rmin) and maximum (Rmax)

fluorescence ratios using ionophores and Ca²⁺-free/saturating Ca²⁺ solutions.[2][12]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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